Enantiomeric Purity: (S) vs (R)-7-(Trifluoromethyl)chroman-4-amine
The target compound (CAS 1392219-29-2) is supplied as the single (S)-enantiomer hydrochloride salt with specified purity ≥98% . The (R)-enantiomer (CAS 1213657-96-5) is a separate chemical entity available under distinct catalog numbers . In chroman-4-amine derived Bradykinin B1 antagonists, the (S) configuration at the 4-position is essential for target binding; epimerization or use of the (R)-enantiomer results in loss of antagonist activity [1]. Substitution with the racemate (CAS 704208-25-3) introduces 50% inactive enantiomer, reducing effective molar activity by half.
| Evidence Dimension | Stereochemical identity and enantiomeric excess |
|---|---|
| Target Compound Data | (S)-enantiomer, hydrochloride salt, purity ≥98% (CAS 1392219-29-2) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213657-96-5); racemic mixture (CAS 704208-25-3) |
| Quantified Difference | ≥98% enantiomeric purity for (S)-form vs 0% for racemate; (R)-form is a distinct compound with different biological activity profile |
| Conditions | Vendor certificate of analysis; literature precedent for stereospecific target engagement in chroman-4-amine series |
Why This Matters
Procurement of the correct enantiomer is critical for maintaining target potency in stereospecific drug discovery programs; the racemate delivers only half the active species and the (R)-enantiomer may show different or no activity.
- [1] Biswas, K. et al. (2007). Potent Nonpeptide Antagonists of the Bradykinin B1 Receptor: Structure–Activity Relationship Studies with Novel Diaminochroman Carboxamides. J. Med. Chem., 50(9), 2200–2212. View Source
